2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines fluorinated phenyl, thiophene, and pyrimidoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, halogenated intermediates, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and solvent systems to facilitate the desired transformations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The sulfur and thiophene groups can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the quinoline and thiophene rings.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: shares similarities with other fluorinated aromatic compounds and sulfur-containing heterocycles.
Sulfonimidates: These compounds have similar sulfur-containing structures and are used in various synthetic applications.
Difluoromethylated Compounds: These compounds contain fluorine atoms and are used in medicinal chemistry for their unique properties.
Uniqueness
The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of fluorinated phenyl, thiophene, and pyrimidoquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22FN3O2S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H22FN3O2S2/c1-24(2)10-15-18(16(29)11-24)19(17-8-5-9-31-17)20-21(26-15)27-23(28-22(20)30)32-12-13-6-3-4-7-14(13)25/h3-9,19H,10-12H2,1-2H3,(H2,26,27,28,30) |
InChI Key |
ATGQOPJNGOQVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
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